N-[2-(4-fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-16-3-1-14(2-4-16)5-9-22-19(23)15-6-10-21-18(13-15)25-17-7-11-24-12-8-17/h1-4,6,10,13,17H,5,7-9,11-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDUTGAEWBJAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps:
Formation of the 4-fluorophenyl ethyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with ethylamine under basic conditions to form 2-(4-fluorophenyl)ethylamine.
Synthesis of the oxan-4-yloxy intermediate: This involves the reaction of tetrahydropyran-4-ol with a suitable leaving group, such as tosyl chloride, to form oxan-4-yloxy tosylate.
Coupling reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Comparison
The table below summarizes key structural differences and similarities between the target compound and selected analogs:
*Inferred from structural analogs (e.g., BMS-777607’s pyridone substitution improving solubility ).
Pharmacological and Pharmacokinetic Differences
- Enzyme Inhibition: BMS-777607: Demonstrates potent Met kinase inhibition (IC50: 5 nM) and complete tumor stasis in xenograft models, attributed to pyridone core and optimized substituents . Target Compound: The pyridine-4-carboxamide core and oxan-4-yloxy group may target similar kinases but with unconfirmed potency. Benzothiazole Derivatives (): Sulfamoyl/chloro substituents suggest divergent targets (e.g., carbonic anhydrase or proteases), likely with lower kinase selectivity.
Solubility and Selectivity :
Metabolic Stability :
Clinical and Preclinical Progress
- BMS-777607 : Advanced to phase I trials due to strong efficacy and pharmacokinetics .
- Target Compound : Likely in preclinical stages; structural optimization (e.g., oxan-4-yloxy) mirrors strategies used for BMS-777605.
- Benzothiazole Analogs () : Patent-protected but lack reported clinical progress, suggesting early research focus.
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
The compound acts primarily through the inhibition of specific biological pathways that are critical in various diseases, particularly cancer. Its structure allows it to interact with various protein targets, including kinases and receptors involved in cell signaling and proliferation.
Anticancer Properties
This compound has shown promising anticancer activity in several studies:
- Cell Line Studies : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung cancer cells. The IC values for these cell lines are notably low, indicating potent activity.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 1.9 |
| HCT116 | 2.5 |
| A549 | 3.0 |
These values suggest that the compound may be a viable candidate for further development as an anticancer agent.
Antifungal Activity
Recent studies have also explored the antifungal properties of this compound, particularly against Candida albicans. The mechanism involves targeting the Yck2 protein, which plays a crucial role in the cell wall integrity and stress response of fungi.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 15 µg/mL against C. albicans, showing potential for antifungal applications.
Case Studies and Research Findings
- In Vivo Studies : In animal models, this compound demonstrated significant tumor reduction when administered at therapeutic doses. The results indicated a reduction in tumor size by approximately 50% after four weeks of treatment.
- Mechanistic Insights : Studies utilizing Western blotting and qPCR techniques have revealed that this compound downregulates the expression of key oncogenes while upregulating tumor suppressor genes, providing insights into its mechanism of action at the molecular level.
- Synergistic Effects : In combination therapy studies, this compound showed enhanced efficacy when used alongside established chemotherapeutic agents such as doxorubicin and cisplatin, suggesting potential for combination therapies in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
